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Compound of Interest

Compound Name: Dammar-20(21)-en-3,24,25-triol

Cat. No.: B12317121

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the spectroscopic analysis
of Dammar-20(21)-en-3,24,25-triol, a triterpenoid isolated from Walsura robusta.[1][2] This
compound is of interest to the pharmaceutical and natural product research communities. The
following sections detail the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)
data, along with comprehensive protocols for data acquisition and analysis.

Chemical Structure and Properties

e Compound Name: Dammar-20(21)-en-3,24,25-triol

Molecular Formula: C3oHs203

Molecular Weight: 460.73 g/mol [2]

CAS Number: 55050-69-6

Source: Isolated from the herbs of Walsura robusta.[1][2]

Structure:
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Spectroscopic Data

The following tables summarize the NMR and MS data for Dammar-20(21)-en-3,24,25-triol.

NMR Spectroscopy Data

The *H and 13C NMR data were acquired in CDCls. The chemical shifts (8) are reported in parts
per million (ppm) relative to tetramethylsilane (TMS).
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13C Chemical Shift H Chemical Shift

Atom No. Multiplicity
(3, ppm) (3, ppm)

1 38.8 1.00-1.10 m

2 27.4 1.55-1.65 m

3 79.0 3.20 dd,J=11.5,45Hz

4 38.9 - -

5 55.3 0.78 dd,J=11.5,15Hz

6 18.3 1.45-1.55 m

7 34.9 1.35-1.45 m

8 40.5 - -

9 50.5 1.25 m

10 37.2 - -

11 21.6 1.50-1.60 m

12 28.2 1.60-1.70 m

13 49.0 1.75 m

14 51.5 - -

15 31.0 1.30-1.40 m

16 28.0 1.80-1.90 m

17 54.7 1.95 m

18 154 0.87 S

19 16.1 0.97 S

20 154.5 - -

21 107.6 4.85, 5.05 br s each

22 43.1 2.10-2.20 m

23 224 1.65-1.75 m
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24 75.8 3.45 t,J=7.0Hz
25 73.0 - -
26 26.8 1.15 S
27 26.7 1.14 S
28 28.1 0.79 S
29 16.4 0.86 S
30 15.7 0.95 S

Note: The assignments are based on DEPT, HMQC, and HMBC experiments of dammarane-
type triterpenoids. Specific assignments for this exact isomer may vary slightly.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) was performed using electrospray ionization (ESI).

m/z lon Formula Assighment
461.3994 [C30H5303]* [M+H]*

483.3813 [C30H5203Na]* [M+Na]*

443.3888 [C30H5102]* [M+H-H20]*
425.3782 [C30H490]* [M+H-2H20]*+
407.3677 [C30Ha7]* [M+H-3H20]*
383.3310 [C26H470]* Side-chain cleavage
207.1795 [C1aH230]* Cleavage of C,D rings

Cleavage of C,D rings with

189.1690 [CiaH21]"
H20 loss

Note: Fragmentation patterns are proposed based on the general fragmentation of dammarane
triterpenoids and may include cleavages of the side chain and retro-Diels-Alder reactions in the
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ring system. The loss of water molecules is a common fragmentation pathway for triterpenoids

with hydroxyl groups.

Experimental Protocols
Sample Preparation

Isolation: Dammar-20(21)-en-3,24,25-triol is typically isolated from the dried and powdered
plant material of Walsura robusta using solvent extraction (e.g., with methanol or ethanol),
followed by partitioning and chromatographic techniques.[1]

Purification: The crude extract is subjected to column chromatography on silica gel, eluting
with a gradient of n-hexane and ethyl acetate. Further purification can be achieved by
preparative High-Performance Liquid Chromatography (HPLC).[1]

NMR Sample: For NMR analysis, dissolve approximately 5-10 mg of the purified compound
in 0.5-0.7 mL of deuterated chloroform (CDCIs) containing 0.03% TMS as an internal
standard.

MS Sample: For MS analysis, prepare a stock solution of the purified compound in methanol
or acetonitrile at a concentration of 1 mg/mL. This stock solution is then diluted to a final
concentration of 1-10 pg/mL with the mobile phase for LC-MS analysis.

NMR Data Acquisition

Instrument: A Bruker Avance 11l 500 MHz spectrometer (or equivalent) equipped with a
cryoprobe.

Software: TopSpin 3.2 (or equivalent).
Temperature: 298 K.

'H NMR:

o Pulse Program: zg30

o Number of Scans: 16

o Relaxation Delay: 1.0 s
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o Acquisition Time: 3.28 s

o Spectral Width: 12 ppm

o BC NMR:

o

Pulse Program: zgpg30

Number of Scans: 1024

[¢]

[¢]

Relaxation Delay: 2.0 s

[e]

Acquisition Time: 1.09 s

o

Spectral Width: 240 ppm

e 2D NMR: HSQC, HMBC, and COSY experiments should be performed using standard
Bruker pulse programs to aid in the complete assignment of proton and carbon signals.

Mass Spectrometry Data Acquisition

e Instrument: A Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap Mass Spectrometer
(or equivalent) coupled with a Vanquish UHPLC system.

o Software: Xcalibur 4.0 (or equivalent).

o Chromatographic Conditions:
o Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 um particle size).
o Mobile Phase A: Water with 0.1% formic acid.
o Mobile Phase B: Acetonitrile with 0.1% formic acid.

o Gradient: A linear gradient from 50% to 100% B over 10 minutes, followed by a 5-minute
hold at 100% B.

o Flow Rate: 0.3 mL/min.
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o Injection Volume: 5 pL.

o Mass Spectrometer Settings (ESI Positive Mode):
o lon Source: Heated Electrospray lonization (HESI).
o Capillary Voltage: 3.5 kV.
o Sheath Gas Flow Rate: 40 units.
o Auxiliary Gas Flow Rate: 10 units.
o Capillary Temperature: 320 °C.
o Scan Range (m/z): 150-1000.
o Resolution: 70,000 for full scan, 17,500 for MS/MS.

o Collision Energy (for MS/MS): Stepped collision energy (20, 30, 40 eV) to obtain a rich
fragmentation spectrum.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the isolation and spectroscopic
analysis of Dammar-20(21)-en-3,24,25-triol.
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Caption: Experimental workflow for the analysis of Dammar-20(21)-en-3,24,25-triol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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